An In-depth Technical Guide to N3-PEG3-CH2CH2-Boc: Properties and Protocols for Advanced Bioconjugation
An In-depth Technical Guide to N3-PEG3-CH2CH2-Boc: Properties and Protocols for Advanced Bioconjugation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG3-CH2CH2-Boc, systematically named tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and nanotechnology. Its unique architecture, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, provides a versatile platform for the precise assembly of complex biomolecular constructs. This guide details the core chemical properties, experimental protocols, and key applications of this linker, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The molecule's structure is defined by two key functional ends separated by a hydrophilic PEG spacer. The azide (N₃) group allows for highly specific covalent bond formation with alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry".[1][2][3] The other end features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many conditions but can be efficiently removed using strong acid to reveal a reactive amine, which can then be conjugated to proteins, peptides, or other molecules.[4][5][6] The three-unit PEG spacer enhances aqueous solubility and provides spatial separation between the conjugated moieties, which is often critical for maintaining biological activity.[7][8]
Core Chemical and Physical Properties
The fundamental properties of N3-PEG3-CH2CH2-Boc are summarized below. These values are compiled from various chemical suppliers and public databases.
| Property | Value | Reference(s) |
| Systematic Name | tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate | [9] |
| Synonyms | Boc-NH-PEG3-Azide, Azido-PEG3-Amine (Boc protected), t-Boc-N-Amido-PEG3-Azide | [10][11] |
| CAS Number | 252881-73-5, 642091-68-7 (isomer/related compound) | [11][12] |
| Molecular Formula | C₁₃H₂₆N₄O₅ | [9] |
| Molecular Weight | 318.37 g/mol (some sources list ~303.36 g/mol ) | [11] |
| Appearance | Powder, liquid, or colorless viscous liquid | [9][13] |
| Purity | Typically ≥95% | [11] |
| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF) | [14] |
| Storage Conditions | Store at -20°C in a dry, dark place under an inert atmosphere. Containers should be kept tightly sealed to prevent leakage. | [15][16] |
Key Applications in Drug Development
The bifunctional nature of N3-PEG3-CH2CH2-Boc makes it a valuable tool for linking different molecular components. Its most prominent applications are in the construction of ADCs and PROTACs.
-
PROTAC Synthesis : PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[1][7] This linker can connect a ligand for the target protein to a ligand for an E3 ligase. The PEG chain's length and flexibility are critical for optimizing the formation and stability of the ternary complex between the target, the PROTAC, and the ligase.[7][17]
-
Antibody-Drug Conjugate (ADC) Synthesis : In ADCs, a cytotoxic drug is linked to an antibody that targets a specific antigen on cancer cells.[2] N3-PEG3-CH2CH2-Boc can be used to attach the drug payload to the antibody, often utilizing click chemistry for a stable and specific conjugation.[1][18]
-
Bioconjugation and Surface Modification : Beyond ADCs and PROTACs, this linker is used for general bioconjugation, such as labeling proteins, modifying surfaces for cell culture, and developing diagnostic tools.[8][10]
Experimental Protocols
Successful use of N3-PEG3-CH2CH2-Boc requires precise control over two primary reaction types: the deprotection of the Boc group and the subsequent click chemistry reaction.
Boc Group Deprotection
The removal of the Boc protecting group is achieved via acidolysis, typically using trifluoroacetic acid (TFA), to yield the free primary amine as a TFA salt.[4][19]
Materials:
-
Boc-protected PEG linker (N3-PEG3-CH2CH2-Boc)
-
Anhydrous Dichloromethane (DCM)[4]
-
Trifluoroacetic acid (TFA)[4]
-
Triisopropylsilane (TIS) (optional scavenger)[20]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)[20]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Protocol:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[20]
-
Cool the solution to 0°C using an ice bath.[4]
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[21] If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).[20]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[20]
-
Upon completion, remove the DCM and excess TFA by concentrating the mixture under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) (x3) can help remove residual TFA.[20]
-
The resulting amine TFA salt can often be used directly. For neutralization to the free amine, dissolve the residue in a suitable organic solvent, wash with saturated NaHCO₃ solution, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[20]
Table of Typical Boc Deprotection Conditions:
| Reagent System | Time (min) | Purity (%) | Notes | Reference(s) |
| 50% TFA in DCM | 30 | >95 | Standard, highly effective conditions. | [4] |
| 4M HCl in Dioxane | 60 | >95 | An alternative strong acid system. | [4][20] |
digraph "Boc_Deprotection_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];start [label="Dissolve Boc-Linker\nin anhydrous DCM", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Cool to 0°C"]; step2 [label="Add 20-50% TFA\n(Optional: Scavenger)"]; step3 [label="Stir (0°C to RT)\n1-2 hours"]; step4 [label="Monitor by\nTLC / LC-MS"]; step5 [label="Concentrate under\nreduced pressure"]; step6 [label="Workup/Neutralization\n(Optional)"]; end [label="Deprotected Amine\n(TFA Salt)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5 [label="Reaction Complete"]; step5 -> step6; step6 -> end;
}
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group is a key handle for click chemistry, a powerful conjugation method that forms a stable triazole linkage with an alkyne-functionalized molecule.[3][17]
Materials:
-
Azide-functionalized molecule (e.g., the deprotected N3-PEG3-CH2CH2-NH2)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270) (or other reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, to stabilize Cu(I))
-
Solvent (e.g., water, DMSO, DMF, alcohols, or mixtures)[3]
General Protocol:
-
Dissolve the azide-containing compound and the alkyne-containing compound in a suitable solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate.
-
In another vial, prepare a solution of CuSO₄. The use of a copper-ligand complex like Cu-TBTA is common.[3]
-
Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, and vortex briefly.
-
Add the copper sulfate solution to the reaction mixture.
-
Allow the reaction to proceed at room temperature. The reaction is often rapid and can be complete in 1-12 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified using standard chromatographic techniques if necessary.
Key Features of CuAAC Click Chemistry:
-
High Selectivity: The reaction occurs exclusively between the azide and terminal alkyne, with no cross-reactivity with most other functional groups found in biomolecules.[3]
-
Biocompatibility: The reaction can be performed in aqueous buffers over a wide pH range (4-11), making it suitable for modifying biological samples.[3]
-
High Yield: The reaction typically proceeds in near-quantitative yield, simplifying purification.[17][22]
Safety and Handling
While detailed toxicological properties for N3-PEG3-CH2CH2-Boc are not widely published, standard laboratory safety precautions should be observed. Organic azides can be potentially explosive, although this risk is generally low for molecules with a high carbon-to-nitrogen ratio. Handle with care, avoiding shock, friction, and excessive heat.[23] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[23] Refer to the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.
Conclusion
N3-PEG3-CH2CH2-Boc is a powerful and versatile heterobifunctional linker that serves as a cornerstone in modern bioconjugation and drug development. Its well-defined reactive ends—a Boc-protected amine and an azide—coupled with a solubilizing PEG spacer, provide a robust framework for the systematic construction of complex molecules like ADCs and PROTACs. The straightforward and high-yielding protocols for both Boc deprotection and click chemistry make it an accessible and reliable tool for researchers aiming to advance the frontiers of medicinal chemistry and chemical biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. precisepeg.com [precisepeg.com]
- 8. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
- 9. tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, CasNo.642091-68-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 10. purepeg.com [purepeg.com]
- 11. Boc-NH-PEG3-N3 | CAS:642091-68-7 | Biopharma PEG [biochempeg.com]
- 12. N3-PEG3-CH2CH2-Boc | 252881-73-5 [sigmaaldrich.com]
- 13. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 14. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]
- 15. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 16. tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)carbamate | 1235514-15-4 [sigmaaldrich.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Azido-PEG10-amine | TargetMol [targetmol.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 23. carlroth.com:443 [carlroth.com:443]
